molecular formula C11H16N2O3S B8590635 1-[3,5-Bis(methylamino)phenyl]-2-(methanesulfonyl)ethan-1-one CAS No. 61573-46-4

1-[3,5-Bis(methylamino)phenyl]-2-(methanesulfonyl)ethan-1-one

Cat. No. B8590635
M. Wt: 256.32 g/mol
InChI Key: BKYHVSHGVBJKPC-UHFFFAOYSA-N
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Patent
US04039543

Procedure details

A suspension of 19.2 g. of sodium hydride (50% dispersion in oil) and 56.1 g. of dimethylsulfone in 200 ml. of absolute dimethylsulfoxide was stirred with the exclusion of moisture for 3 hours at 50° C. and then treated at 25° C. with 41.8 g. of methyl 3,5-bis-(N-methylacetamido)benzoate. The mixture was stirred for 18 hours at 25° C., diluted with 2 liters of water, adjusted to pH 7 with glacial acetic acid and extracted with 9 liters of ethyl acetate. The ethyl acetate solution was washed with 3 liters of water, dried over magnesium sulfate and evaporated in vacuo. Recrystallization of the residue from ethanol yielded 3',5'-bis(methylamino)-2-methylsulfonylacetophenone, having a melting point of 144°-146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methyl 3,5-bis-(N-methylacetamido)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([CH3:7])(=[O:6])=[O:5].CS(C)=O.[CH3:12][N:13]([C:17]1[CH:18]=[C:19]([CH:24]=[C:25]([N:27](C)[C:28](=O)C)[CH:26]=1)[C:20](OC)=[O:21])C(=O)C>O.C(O)(=O)C>[CH3:28][NH:27][C:25]1[CH:24]=[C:19]([C:20](=[O:21])[CH2:3][S:4]([CH3:7])(=[O:6])=[O:5])[CH:18]=[C:17]([NH:13][CH3:12])[CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
methyl 3,5-bis-(N-methylacetamido)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C=1C=C(C(=O)OC)C=C(C1)N(C(C)=O)C
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 19.2 g
ADDITION
Type
ADDITION
Details
treated at 25° C. with 41.8 g
EXTRACTION
Type
EXTRACTION
Details
extracted with 9 liters of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with 3 liters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CNC=1C=C(C=C(C1)NC)C(CS(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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